molecular formula C16H13NO2 B5092218 2-(dimethylamino)anthra-9,10-quinone

2-(dimethylamino)anthra-9,10-quinone

Cat. No. B5092218
M. Wt: 251.28 g/mol
InChI Key: GEJKTZQVPRSZAN-UHFFFAOYSA-N
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Description

2-(dimethylamino)anthra-9,10-quinone, also known as DMANQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the anthraquinone family and has been synthesized through various methods. DMANQ has been studied for its potential applications in different fields, including biochemistry, pharmacology, and material science.

Mechanism of Action

2-(dimethylamino)anthra-9,10-quinone acts as a redox-active molecule that can undergo reversible one-electron reduction and oxidation. The reduction potential of 2-(dimethylamino)anthra-9,10-quinone is dependent on the pH and the presence of other electron donors or acceptors. 2-(dimethylamino)anthra-9,10-quinone can also undergo two-electron reduction to form a stable radical anion. The mechanism of action of 2-(dimethylamino)anthra-9,10-quinone in biological systems involves electron transfer reactions with proteins and enzymes, leading to changes in their activity or structure.
Biochemical and Physiological Effects:
2-(dimethylamino)anthra-9,10-quinone has been shown to have various biochemical and physiological effects in different systems. In vitro studies have shown that 2-(dimethylamino)anthra-9,10-quinone can induce oxidative stress and DNA damage in cancer cells, leading to cell death. 2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in inflammatory cells. In vivo studies have shown that 2-(dimethylamino)anthra-9,10-quinone can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

2-(dimethylamino)anthra-9,10-quinone has several advantages for lab experiments, including its stability, solubility, and redox properties. 2-(dimethylamino)anthra-9,10-quinone can be easily synthesized and purified, and its redox potential can be tuned by modifying its chemical structure. However, 2-(dimethylamino)anthra-9,10-quinone has some limitations, including its potential toxicity and the need for careful handling and storage. 2-(dimethylamino)anthra-9,10-quinone can also undergo non-specific reactions with other biomolecules, leading to false-positive results.

Future Directions

2-(dimethylamino)anthra-9,10-quinone has several potential future directions for research. In biochemistry, 2-(dimethylamino)anthra-9,10-quinone can be used as a tool to study the electron transfer processes in complex biological systems, including photosynthesis and respiration. 2-(dimethylamino)anthra-9,10-quinone can also be used as a photosensitizer in photodynamic therapy for cancer treatment. In pharmacology, 2-(dimethylamino)anthra-9,10-quinone can be further studied for its potential as an anti-inflammatory and anti-cancer agent. In material science, 2-(dimethylamino)anthra-9,10-quinone can be used as a building block for the synthesis of functional materials with specific electronic and optical properties.

Synthesis Methods

2-(dimethylamino)anthra-9,10-quinone can be synthesized through various methods, including oxidative coupling of 2-(dimethylamino)phenol and 9,10-anthraquinone, and oxidation of 2-(dimethylamino)anthracene by lead tetraacetate. The yield and purity of 2-(dimethylamino)anthra-9,10-quinone depend on the reaction conditions and the purity of the starting materials. The synthesized 2-(dimethylamino)anthra-9,10-quinone can be purified through column chromatography or recrystallization.

Scientific Research Applications

2-(dimethylamino)anthra-9,10-quinone has been studied for its potential applications in different fields, including biochemistry, pharmacology, and material science. In biochemistry, 2-(dimethylamino)anthra-9,10-quinone has been used as a redox-active probe to study the electron transfer processes in proteins and enzymes. 2-(dimethylamino)anthra-9,10-quinone has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In pharmacology, 2-(dimethylamino)anthra-9,10-quinone has been studied for its potential as an anti-inflammatory and anti-cancer agent. In material science, 2-(dimethylamino)anthra-9,10-quinone has been used as a building block for the synthesis of functional materials, including organic semiconductors and electrochromic materials.

properties

IUPAC Name

2-(dimethylamino)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17(2)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJKTZQVPRSZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)anthraquinone

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